![molecular formula C19H16O6 B7750603 2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7750603.png)
2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid typically involves multicomponent condensation reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromen-4-one derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
作用機序
The mechanism of action of 2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity and specificity. The compound may inhibit or activate certain signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-4H-chromen-4-one: Similar structure but lacks the oxypropanoic acid moiety.
4-Methoxyphenyl-4H-chromen-4-one: Similar structure but lacks the oxypropanoic acid moiety and has different substitution patterns.
Uniqueness
2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid is unique due to the presence of both the methoxyphenyl group and the oxypropanoic acid moiety. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(19(21)22)24-18-16(20)14-5-3-4-6-15(14)25-17(18)12-7-9-13(23-2)10-8-12/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVVEOVMEWNQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
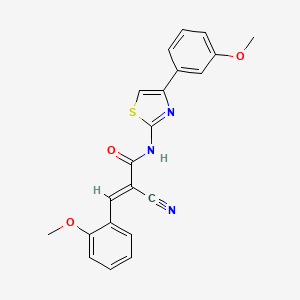
![ethyl 4-(4-chlorophenyl)-2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]-5-methylthiophene-3-carboxylate](/img/structure/B7750531.png)
![1-(2,4-Dichlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B7750537.png)
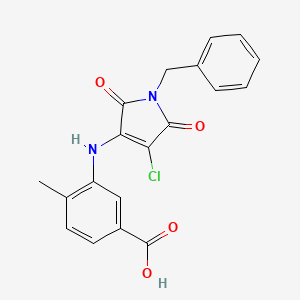
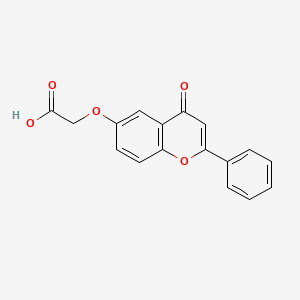
![2-[2-(4-Methylphenyl)-4-oxochromen-6-yl]oxyacetamide](/img/structure/B7750561.png)
![2-[2-(4-Chlorophenyl)-4-oxochromen-6-yl]oxyacetic acid](/img/structure/B7750564.png)
![2-[4-Oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile](/img/structure/B7750567.png)
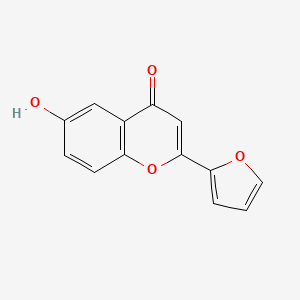
![2-[2-(4-Methylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B7750583.png)
![2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B7750596.png)
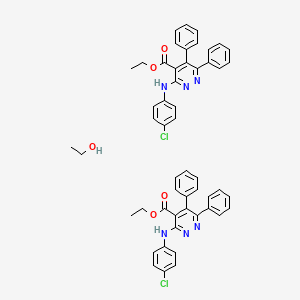

![(2E)-2-(4-chlorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)chromen-4-ylidene]acetonitrile](/img/structure/B7750618.png)
